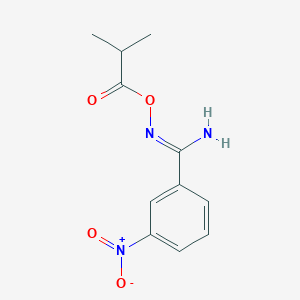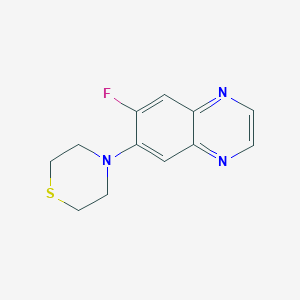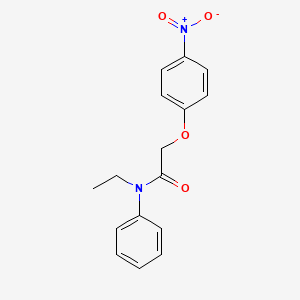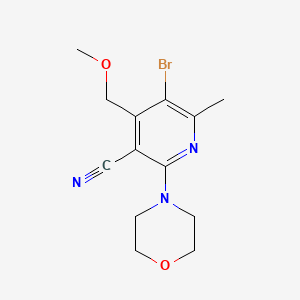
N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide, also known as MNA-715, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of amides and has been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide is not fully understood, but it is believed to act by modulating the activity of ion channels and receptors in the nervous system. It has been found to be a potent blocker of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain and inflammation. N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and glucose metabolism.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide has also been found to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide in lab experiments is its high potency and selectivity for TRPV1 and PPARγ. This makes it a useful tool for studying the role of these targets in various biological processes. However, one of the limitations of using N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide. One area of research is the development of more potent and selective TRPV1 and PPARγ modulators based on the structure of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide. Another area of research is the investigation of the potential use of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide in the treatment of other diseases such as cancer and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide involves the reaction of 2-naphthol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-methoxybenzylamine to form N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been extensively studied for its potential use as a therapeutic agent. It has been found to have a wide range of biological activities such as anti-inflammatory, analgesic, and neuroprotective effects. N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-19-9-5-4-8-17(19)13-21-20(22)14-24-18-11-10-15-6-2-3-7-16(15)12-18/h2-12H,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCDZTIPHURBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)


![N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5816758.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(2-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5816762.png)

![3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5816790.png)
![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)


![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5816825.png)

